molecular formula C6H3BrN2O B2685622 2-Bromo-5-isocyanatopyridine CAS No. 1260671-10-0

2-Bromo-5-isocyanatopyridine

Cat. No.: B2685622
CAS No.: 1260671-10-0
M. Wt: 199.007
InChI Key: OUGLVBORJWXDIP-UHFFFAOYSA-N
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Description

2-Bromo-5-isocyanatopyridine is an organic compound with the molecular formula C6H3BrN2O It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position and an isocyanate group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isocyanatopyridine typically involves the bromination of 5-isocyanatopyridine. One common method includes the reaction of 2,6-dibromo-3-aminopyridine with a reducing agent to obtain 2-bromo-5-aminopyridine, which is then converted to this compound through further chemical reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-isocyanatopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.

    Addition Reactions: Amines or alcohols can react with the isocyanate group under ambient conditions to form urea or carbamate derivatives.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 2-azido-5-isocyanatopyridine or 2-cyano-5-isocyanatopyridine can be formed.

    Addition Products: Reactions with amines yield urea derivatives, while reactions with alcohols produce carbamates.

Scientific Research Applications

2-Bromo-5-isocyanatopyridine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-isocyanatopyridine involves its interaction with nucleophiles due to the electrophilic nature of the bromine and isocyanate groups. The bromine atom can be displaced by nucleophiles, while the isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

    2-Bromo-5-iodopyrazine: Similar in structure but contains an iodine atom instead of an isocyanate group.

    2-Bromo-5-aminopyridine: Contains an amino group instead of an isocyanate group.

Properties

IUPAC Name

2-bromo-5-isocyanatopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGLVBORJWXDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N=C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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